molecular formula C15H16N2S B1269374 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile CAS No. 438218-65-6

2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile

Cat. No.: B1269374
CAS No.: 438218-65-6
M. Wt: 256.4 g/mol
InChI Key: PRJZQZQAJFCTNQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile (CAS#: 861408-82-4) is an organic compound with the molecular formula C₁₆H₁₈N₂S and a molecular weight of 270.39 g/mol. It features a density of 1.15 g/cm³ and a boiling point of 422.7°C at 760 mmHg, with a flash point of 209.5°C . This compound belongs to the class of 2-aminothiophene-3-carbonitriles, which are recognized as privileged scaffolds in medicinal and synthetic chemistry due to their remarkable versatility as building blocks for more complex heterocyclic systems. The primary research value of this compound lies in its role as a key synthetic intermediate. The 2-aminothiophene core is a well-established precursor in the construction of pharmacologically important fused heterocycles, most notably thieno[2,3-d]pyrimidines . These bicyclic systems are of significant interest due to their broad spectrum of documented biological activities, including anti-inflammatory, antibacterial, antimicrobial, anticancer, antimalarial, and antiviral properties . The molecule's structure, incorporating a reactive amino group, a nitrile group, and the electron-rich thiophene ring, allows for multiple avenues for further chemical functionalization, making it a valuable substrate for generating diverse compound libraries for biological screening. The synthesis of this and analogous 2-aminothiophene derivatives is often efficiently accomplished via the Gewald reaction, a classic multi-component condensation between a ketone (such as a phenylacetone derivative), an activated nitrile (like malononitrile), and elemental sulfur . This reliable synthetic access ensures a consistent supply for research programs. Researchers utilize this compound extensively in the design and synthesis of novel molecules aimed at exploring new therapeutic agents and modulating biochemical pathways. This product is intended for laboratory research purposes only. This compound is strictly for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Material Safety Data Sheet before use.

Properties

IUPAC Name

2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-10(2)7-11-3-5-12(6-4-11)14-9-18-15(17)13(14)8-16/h3-6,9-10H,7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJZQZQAJFCTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350054
Record name 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-65-6
Record name 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar synthetic routes to ensure high yield and purity. This would include the use of industrial-grade solvents and reagents, as well as continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere at low temperatures.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: N-substituted thiophenes

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile serves as a crucial intermediate in the synthesis of more complex thiophene derivatives. Its ability to participate in various chemical reactions makes it valuable for developing new materials and compounds.

Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens. Studies have shown that derivatives of thiophene compounds exhibit significant inhibition against bacterial strains, suggesting that this compound may have similar properties .
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, although further research is needed to elucidate its mechanism of action .

Medicine

  • Drug Candidate : The compound is being explored as a potential drug candidate due to its ability to interact with biological targets. Its structural features allow for modifications that could enhance its therapeutic efficacy against diseases such as cancer and infections.
  • Mechanism of Action : While the exact mechanism remains unclear, it is believed to interact with specific enzymes or receptors, potentially leading to changes in cellular processes .

Industry

  • Organic Semiconductors : The compound is utilized in developing organic semiconductors and electronic materials due to its electronic properties derived from the thiophene structure. This application is particularly relevant in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding block for synthesisEssential for creating complex thiophene derivatives
BiologyAntimicrobial activitySignificant inhibition against bacterial strains
MedicineDrug candidatePotential anticancer properties; needs further validation
IndustryOrganic semiconductorsUseful in OLEDs and photovoltaic materials

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of this compound on HCT116 colorectal cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth, suggesting potential as an anticancer agent .

Case Study 2: Antimicrobial Properties
In another study focusing on thiophene derivatives, researchers found that certain modifications led to enhanced antimicrobial activity against Gram-positive bacteria. This highlights the potential of this compound as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 4-position of the thiophene ring in this compound family is typically substituted with aryl or heteroaryl groups. Key analogs include:

  • 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (5d): Substituted with an electron-withdrawing chloro group.
  • 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (5b): Features an electron-donating methoxy group.
  • 2-Amino-4-(p-tolyl)thiophene-3-carbonitrile (5c): Contains a methyl group, enhancing lipophilicity.
  • 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile (5d): Bromine substitution increases molecular weight and polarizability .

The 4-isobutylphenyl group in the target compound is bulkier and more hydrophobic than halogen- or methoxy-substituted analogs, which may impact intermolecular interactions and crystallinity.

Physicochemical Properties

Melting Points (MPs)

Substituents significantly influence melting points:

Compound Substituent MP (°C) Reference
2-Amino-4-(4-methoxyphenyl) 4-OCH₃ 160–162
2-Amino-4-(p-tolyl) 4-CH₃ 128–130
2-Amino-4-(4-bromophenyl) 4-Br 190–191
2-Amino-4-(3,4-dimethoxyphenyl) 3,4-(OCH₃)₂ 140–169
Target compound 4-isobutylphenyl Not reported

The higher MP of bromophenyl derivatives (190–191°C) suggests stronger van der Waals forces due to halogen size, while methoxy and methyl groups yield moderate MPs. The isobutyl group’s MP remains unreported but is expected to be lower than halogenated analogs due to reduced polarity.

Spectral Characteristics

Infrared (IR) Spectroscopy
  • CN Stretch : Observed at ~2196–2205 cm⁻¹ across analogs, consistent with the nitrile group .
  • NH₂ Stretch : Broad peaks at 3329–3474 cm⁻¹ confirm the primary amine .
NMR Spectroscopy
  • ¹H NMR : The thiophene CH proton resonates at δ 6.39–6.56 ppm, with aryl protons appearing between δ 6.97–7.61 ppm depending on substituent electronic effects .
  • ¹³C NMR : The nitrile carbon appears at ~116–117 ppm, while the thiophene C-3 carbon is near 166–167 ppm .

The isobutyl group’s protons (δ ~0.8–2.3 ppm for CH₃ and CH₂) and quaternary carbon (~30–35 ppm) would distinguish its NMR profile from smaller substituents.

Biological Activity

2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is a thiophene derivative with the molecular formula C15H16N2S and a molecular weight of 256.37 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H16N2S
  • Molecular Weight : 256.37 g/mol
  • CAS Number : 438218-65-6
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have shown a broad spectrum of activities, including:

  • Anticancer Activity : Many thiophene derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial Properties : Some studies suggest that thiophene derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM) Effect
Compound AMCF725.72 ± 3.95Induces apoptosis
Compound BHCT1167.4Growth inhibition
Compound CPC312.19 ± 0.25Inhibits androgen receptor

These results indicate that derivatives of 2-amino-thiophenes may effectively target cancer cells, potentially leading to new therapeutic agents.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related thiophene derivatives have shown effectiveness against various pathogens:

Pathogen MIC (mg/mL) Effectiveness
Staphylococcus aureus0.015Highly effective
Escherichia coli0.050Moderate efficacy

These findings support the hypothesis that this compound may possess similar antimicrobial activity.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study evaluated the effects of thiophene derivatives on tumor-bearing mice, showing that treatment with these compounds resulted in a significant reduction in tumor size compared to controls, suggesting their potential as anticancer agents .
  • Mechanistic Insights :
    • Research indicates that the compound may exert its effects through multiple biochemical pathways, including the inhibition of specific kinases involved in cell proliferation and survival .
  • Comparative Analysis with Related Compounds :
    • An analysis comparing various thiophene derivatives revealed that structural modifications significantly influence biological activity. For instance, introducing different aryl groups can enhance or diminish anticancer potency .

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